3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of a sulfur source.
Introduction of the Amino and Sulfonyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the sulfonyl group can be added via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions or cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield thiol derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate or a pharmacophore for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell membranes or enzymes, disrupting their function and leading to cell death. If used as an anticancer agent, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-bromophenyl)methanone
- (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
- (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, for example, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a bioactive molecule.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-8-13-19(14-16(15)2)28-25-24(33(30,31)20-6-4-3-5-7-20)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOERCJBCYVIODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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